molecular formula C10H20S2 B14348970 2-Butyl-2-propyl-1,3-dithiolane CAS No. 93215-68-0

2-Butyl-2-propyl-1,3-dithiolane

Cat. No.: B14348970
CAS No.: 93215-68-0
M. Wt: 204.4 g/mol
InChI Key: JKUBTEOSSHHSMX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-propyl-1,3-dithiolane typically involves the reaction of 1,3-dithiols with suitable alkylating agents. One common method includes the reaction of 1,3-propanedithiol with butyl and propyl halides under basic conditions to form the desired dithiolane ring .

Industrial Production Methods: Industrial production of 1,3-dithiolanes, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Butyl-2-propyl-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Butyl-2-propyl-1,3-dithiolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.

    Medicine: Explored for its antioxidant properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Butyl-2-propyl-1,3-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The sulfur-sulfur bond in the dithiolane ring is particularly reactive, making it a useful compound in redox biology and chemistry .

Comparison with Similar Compounds

Uniqueness: 2-Butyl-2-propyl-1,3-dithiolane is unique due to its specific alkyl substituents, which can influence its reactivity and interactions with other molecules. The presence of both butyl and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .

Properties

CAS No.

93215-68-0

Molecular Formula

C10H20S2

Molecular Weight

204.4 g/mol

IUPAC Name

2-butyl-2-propyl-1,3-dithiolane

InChI

InChI=1S/C10H20S2/c1-3-5-7-10(6-4-2)11-8-9-12-10/h3-9H2,1-2H3

InChI Key

JKUBTEOSSHHSMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(SCCS1)CCC

Origin of Product

United States

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